molecular formula C9H20O2Si B040778 tert-Butyldimethylsilyl (R)-(-)-glycidyl ether CAS No. 124150-87-4

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Cat. No.: B040778
CAS No.: 124150-87-4
M. Wt: 188.34 g/mol
InChI Key: YANSSVVGZPNSKD-MRVPVSSYSA-N
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Description

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE), CAS 124150-87-4, is a chiral epoxide with a molecular formula of C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol. Its structure features a silyl-protecting group (tert-butyldimethylsilyl) attached to the (R)-configured glycidyl ether backbone. TBSGE is widely used in stereoselective organic synthesis, polymer chemistry, and as a precursor for bioactive molecules. A key application is its role in anionic ring-opening polymerization (ROP) to produce polyethers with preserved silyl ether groups, which can later be hydrolyzed to linear polyglycerol . Its enantiomeric purity and steric bulk make it valuable in asymmetric catalysis and protection-deprotection strategies.

Properties

IUPAC Name

tert-butyl-dimethyl-[[(2R)-oxiran-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSSVVGZPNSKD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451681
Record name tert-Butyldimethylsilyl (R)-(-)-glycidyl ether
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Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124150-87-4
Record name (R)-tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
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Record name tert-Butyldimethylsilyl (R)-(-)-glycidyl ether
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Record name Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R)
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl ®-(-)-glycidyl ether is typically synthesized through the reaction of tert-butyldimethylsilyl chloride with ®-(-)-glycidol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyldimethylsilyl ®-(-)-glycidyl ether follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl ®-(-)-glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide in pyridine.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield alcohols .

Scientific Research Applications

Asymmetric Synthesis

TBDMS-glycidyl ether serves as a chiral synthon in asymmetric reactions, allowing for the introduction of stereogenic centers into target molecules. It is particularly useful in the synthesis of enantiopure allylic alcohols through ring-opening reactions of epoxides .

Protecting Group for Alcohols

One of the primary applications of TBDMS-glycidyl ether is as a protecting group for alcohols. Its stability and ease of removal under mild conditions make it an ideal choice for protecting sensitive functional groups during multi-step syntheses .

Case Study 1: Synthesis of Enantiopure Compounds

In a study published in Organic Letters, researchers utilized TBDMS-glycidyl ether to synthesize enantiopure compounds by selectively opening the epoxide under various nucleophilic conditions. The results demonstrated high enantioselectivity and yield, highlighting the compound's utility in producing complex natural products .

Case Study 2: Pharmaceutical Development

TBDMS-glycidyl ether has been employed in the synthesis of pharmaceutical intermediates. For instance, it was used to protect hydroxyl groups during the synthesis of (R/S)-1-benzylamino-3-(tert-butyldimethylsilyloxy)propan-2-ol, showcasing its role in drug development processes .

Industrial Applications

In industrial settings, TBDMS-glycidyl ether is used for producing specialty chemicals and materials, including polymers and resins. Its ability to act as a versatile protecting group facilitates the efficient synthesis of complex molecules necessary for various applications in materials science .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Commercial Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity (Commercial) Price (USD/g)
(R)-TBSGE 124150-87-4 C₉H₂₀O₂Si 188.34 97% ~6.32
(S)-TBSGE 123237-62-7 C₉H₂₀O₂Si 188.34 97% ~6.32
Phenyl Glycidyl Ether 122-60-1 C₉H₁₀O₂ 150.18 >95% ~1.50

Table 2: Catalytic Performance in CO₂ Cycloaddition

Compound Catalyst Temperature (°C) Yield (%) TON
Phenyl Glycidyl Ether BDA-CMP 50 86.7 1137
4-tert-Butylphenyl Glycidyl Ether BDA-CMP 60 91.0 805
TBSGE* Organocatalyst 25 N/A High (ROP)

*TBSGE data from anionic ROP studies ( ).

Biological Activity

Introduction

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBDMS-glycidyl ether) is a versatile compound utilized in organic synthesis, particularly for the protection of hydroxyl groups. Its biological activity, however, has garnered attention due to its potential applications in medicinal chemistry and materials science. This article delves into the biological properties of TBDMS-glycidyl ether, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBDMS-glycidyl ether has the molecular formula C9_9H20_{20}O2_2Si and features a glycidyl ether functional group protected by a tert-butyldimethylsilyl moiety. This structure enhances its stability and reactivity in various chemical environments.

Table 1: Basic Properties of TBDMS-Glycidyl Ether

PropertyValue
Molecular Weight188.34 g/mol
Boiling Point138-140 °C
Melting PointNot applicable
SolubilitySoluble in organic solvents
Density0.85 g/cm³

Anticancer Activity

Recent studies have investigated the anticancer properties of TBDMS-glycidyl ether derivatives. For instance, compounds derived from TBDMS-glycidyl ether have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of TBDMS-glycidyl ether derivatives against human lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines, several derivatives exhibited significant inhibition of cell proliferation. The results indicated that certain modifications to the TBDMS-glycidyl structure could enhance its efficacy.

Table 2: Cytotoxicity Results of TBDMS-Glycidyl Ether Derivatives

CompoundCell LineIC50_{50} (µM)
TBDMS-glycidyl etherA54915.2
TBDMS-glycidyl etherMCF712.8
Modified derivative AA5498.5
Modified derivative BMCF76.3

The biological activity of TBDMS-glycidyl ether is largely attributed to its ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. The compound's silyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Properties

TBDMS-glycidyl ether has also been evaluated for antimicrobial activity against various pathogens. Research indicates that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of TBDMS derivatives against Staphylococcus aureus and Escherichia coli, the results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 3: Antimicrobial Activity of TBDMS Derivatives

CompoundBacteriaMIC (µg/mL)
TBDMS-glycidyl etherStaphylococcus aureus32
TBDMS-glycidyl etherEscherichia coli64
Modified derivative CStaphylococcus aureus16
Modified derivative DEscherichia coli32

Q & A

Q. What synthetic methodologies are recommended for introducing the tert-butyldimethylsilyl (TBS) group into glycidyl ethers?

The TBS group is typically introduced via nucleophilic substitution or silylation reactions. For example, tert-alkyl glycidyl ethers can be synthesized through homopolymerization or copolymerization with cyclic ethers like epichlorohydrin using Lewis acids as catalysts (e.g., BF₃·Et₂O) . Characterization of silyl-protected epoxides should include ¹H/¹³C NMR to confirm regioselectivity and enantiomeric excess (e.g., chiral GC or HPLC) . Safety protocols must address potential carcinogenicity, as glycidyl ethers like phenyl glycidyl ether are classified as Group 2B carcinogens .

Q. How can researchers ensure stereochemical purity during the synthesis of (R)-(-)-glycidyl ether derivatives?

Enantioselective synthesis can be achieved using kinetic resolution with evolved epoxide hydrolases. For instance, directed evolution of Aspergillus niger epoxide hydrolase yielded mutants with enantioselectivity (E) > 100 for glycidyl phenyl ether by optimizing active-site positioning of the (S)-enantiomer . Computational modeling (e.g., molecular dynamics) and X-ray crystallography are critical for rational enzyme engineering .

Q. What analytical techniques are essential for characterizing tert-butyldimethylsilyl glycidyl ethers?

Key methods include:

  • NMR spectroscopy : To verify silyl group integration and epoxide ring integrity .
  • Chromatography : Reverse-phase HPLC or GC for purity assessment, especially for detecting diglycidyl ether byproducts .
  • Mass spectrometry (MS) : For molecular weight confirmation and structural elucidation .
  • Differential scanning calorimetry (DSC) : To analyze thermal transitions in polymerized derivatives .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence the reactivity of glycidyl ethers in ring-opening polymerization (ROP)?

The bulky TBS group sterically hinders nucleophilic attack, slowing ROP kinetics. This can be leveraged to control polymer architecture (e.g., block copolymers). Studies on glycerol glycidyl ether (GGE) polymerization show that steric effects from substituents dictate crosslinking density and mechanical properties in polyether networks . Adjusting the ratio of TBS-glycidyl ether to linear glycidyl ethers (e.g., methyl glycidyl ether) modulates branching and glass transition temperature (Tg) .

Q. What strategies resolve contradictions in enantioselectivity data during catalytic asymmetric epoxidation?

Discrepancies in enantioselectivity often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Systematic screening of chiral ligands (e.g., salen or Jacobsen-type catalysts) paired with kinetic isotope effect (KIE) studies can isolate dominant pathways . For enzymatic catalysis, directed evolution combined with structural analysis (e.g., X-ray crystallography) identifies mutations that enhance substrate positioning .

Q. How can tert-butyldimethylsilyl glycidyl ethers be incorporated into bio-based polymers?

TBS-protected glycidyl ethers serve as monomers in CO₂ copolymerization to synthesize polycarbonates. For example, benzyl glycidyl ether/CO₂ terpolymers yield degradable poly(1,2-glycerol carbonate) with tunable hydrophilicity after deprotection . The TBS group improves solubility during polymerization but requires post-synthetic removal under mild acidic conditions to avoid backbone degradation .

Methodological Considerations

Q. What precautions are necessary when handling tert-butyldimethylsilyl glycidyl ethers?

  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions .
  • PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure, as glycidyl ethers are skin irritants and sensitizers .
  • Waste disposal : Neutralize residual epoxides with aqueous acid (e.g., 1M HCl) before disposal .

Q. How can researchers optimize reaction yields in silyl-protected glycidyl ether synthesis?

  • Catalyst selection : BF₃·Et₂O or SnCl₄ for efficient epoxide formation .
  • Solvent choice : Anhydrous toluene or THF minimizes hydrolysis .
  • Temperature control : Low temperatures (0–5°C) suppress side reactions like oligomerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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